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Compound of Interest

Compound Name: SuU11652

Cat. No.: B1681150

Introduction

SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor investigated for its
anti-tumor and anti-angiogenic properties. It belongs to the indolinone class of compounds and
is structurally similar to sunitinib. SU11652 primarily targets members of the split kinase family
of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived
Growth Factor Receptors (PDGFR), and KIT.[1] By inhibiting these kinases, SU11652 can
disrupt key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.

Recent studies have also uncovered a secondary mechanism of action where SU11652
induces lysosomal destabilization.[2] The compound accumulates in lysosomes, inhibits acid
sphingomyelinase, and leads to the leakage of lysosomal proteases into the cytosol, ultimately
causing a non-apoptotic form of cell death.[2][3] This dual mechanism makes SU11652 an
interesting candidate for cancer research, particularly in the context of apoptosis-resistant and
multidrug-resistant tumors.[2][4]

These notes provide an overview and detailed protocols for the administration of SU11652 in
various preclinical animal models to assess its efficacy and mechanism of action.

Mechanism of Action & Signaling Pathways

SU11652 exerts its anti-cancer effects through two primary mechanisms: inhibition of receptor
tyrosine kinases and induction of lysosomal membrane permeabilization.
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¢ Receptor Tyrosine Kinase (RTK) Inhibition: SU11652 is an ATP-competitive inhibitor that
blocks the phosphorylation and activation of several RTKs crucial for tumor growth and

angiogenesis, including VEGFR, PDGFR, and KIT.[1] This inhibition disrupts downstream

signaling cascades, such as the MAPK and PISK/AKT pathways, leading to reduced cell

proliferation and survival.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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